

Application Notes and Protocols for SM16 Peptide Synthesis and Screening

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Compound of Interest

Compound Name: SM 16

Cat. No.: B10800806

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Introduction

The SM16 peptide, derived from the 16 kDa immunomodulatory protein of the parasite *Schistosoma mansoni*, has garnered significant interest for its ability to modulate host inflammatory responses. This protein and its synthetic derivatives have demonstrated the ability to modulate host inflammatory responses, showing promise in the context of liver disease and fibrosis. These application notes provide detailed protocols for the synthesis of the immunomodulatory SM16 (34-117) peptide and for screening relevant cell-based assays.

Data Presentation

The following tables summarize the quantitative data on the biological effects of synthetic SM16 peptides.

Table 1: Effect of SM16 (34-117) on LPS-Induced Cytokine Production in Macrophages

Cell Line	Treatment	Concentration of SM16 (34-117) (µg/mL)	TNF-α Production (pg/mL)	IL-6 Production
THP-1 Macrophages	Untreated	0	Undetectable	Low (basal level)
THP-1 Macrophages	LPS (100 ng/mL)	0	~3120	Increased
THP-1 Macrophages	SM16 (34-117)	20	Undetectable	Slightly Increased (not significant)
THP-1 Macrophages	LPS (100 ng/mL) + SM16 (34-117)	20	Significantly Reduced	Significantly Reduced
Murine Bone Marrow-Derived Macrophages	LPS (10 ng/mL)	0	Increased	Increased
Murine Bone Marrow-Derived Macrophages	LPS (10 ng/mL) + SM16 (34-117)	5	Dose-dependent	Dose-dependent
Murine Bone Marrow-Derived Macrophages	LPS (10 ng/mL) + SM16 (34-117)	50	Inhibition	Inhibition[1]

Table 2: Effect of SM16-Derived Peptides on Gene Expression in LX-2 Hepatic Stellate Cells

Peptide	Treatment Concentration	Number of Significantly Differentially Expressed Genes	Key Biological Effect
KS-84	Not specified	78	Reduced LX-2 cell activation potential[2]
KS-66	Not specified	798	Increased LX-2 cell activation potential[2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of SM16 (34-117) Peptide

This protocol describes the manual solid-phase peptide synthesis (SPPS) of the SM16 (34-117) fragment using Fmoc chemistry.

Amino Acid Sequence of *S. mansonii* Sm16 (Accession: AAD26122.1):

MKIIILFVCLFAGQTVAGETTESWKKKNVPEKIHHEEFNNYIEKLGKENIKNVDKIIEKIKKEIKSINEVKNVNKKYIEKLGKENIKNVDKIIEKIKKEIKSINEVKN'

Derived Sequence for SM16 (34-117):

SWKKKNVPEKIHHEEFNNYIEKLGKENIKNVDKIIEKIKKEIKSINEVKNVNKKYIEKLGKENIKNVDKIIEKIKKEIKSINEVKNVNKKYKGGEGGEKG

Materials:

- Rink Amide resin
- Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DTT)
- HPLC grade water and acetonitrile
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5 minutes.
 - Drain and repeat the treatment for 15 minutes.
 - Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.
 - Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
 - Add the activated amino acid solution to the resin and shake for 1-2 hours.

- Monitor the coupling reaction using a Kaiser test.
- Wash the resin with DMF and DCM.
- Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
- Cleavage and Deprotection:
 - After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.
 - Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94/1/2.5/2.5 v/v/v/w) for 2-3 hours.
 - Precipitate the peptide in cold diethyl ether.
 - Centrifuge to pellet the peptide, wash with cold ether, and air dry.
- Purification and Characterization:
 - Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
 - Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS).

Protocol 2: Screening of SM16 (34-117) for Anti-Inflammatory Activity in Macrophages

This protocol details an in vitro assay to assess the ability of SM16 (34-117) to inhibit LPS-induced pro-inflammatory cytokine production in the human THP-1.

Materials:

- THP-1 cells
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS) from *E. coli*
- Synthetic SM16 (34-117) peptide
- ELISA kits for human TNF- α and IL-6
- 96-well cell culture plates

Procedure:

- Cell Culture and Differentiation:
 - Culture THP-1 monocytes in RPMI-1640 medium.
 - Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
 - After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
- Peptide Treatment and Stimulation:
 - Seed the differentiated THP-1 macrophages in a 96-well plate at a density of 2.5×10^5 cells/well.
 - Pre-treat the cells with varying concentrations of SM16 (34-117) peptide (e.g., 5, 10, 20, 50 μ g/mL) for 1 hour.

- Stimulate the cells with 100 ng/mL LPS for 16-24 hours. Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated alone.
- Cytokine Measurement by ELISA:
 - Collect the cell culture supernatants.
 - Measure the concentrations of TNF- α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
 - Read the absorbance at the appropriate wavelength using a microplate reader.
 - Calculate the cytokine concentrations based on the standard curve.

Protocol 3: Screening of SM16-Derived Peptides for Anti-Fibrotic Activity in Hepatic Stellate Cells

This protocol describes a method to evaluate the effect of SM16-derived peptides (e.g., KS-84) on the gene expression profile of the human hepatic stellate cells.

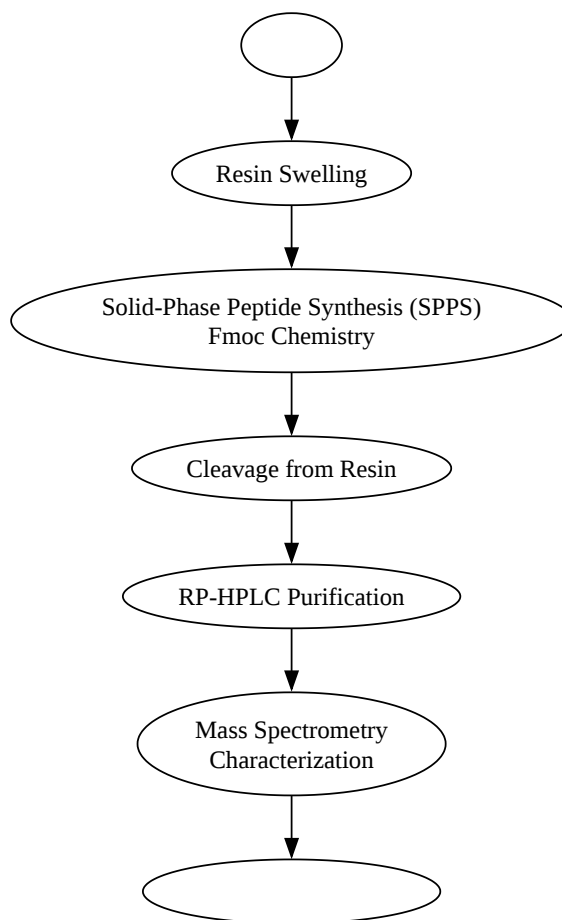
Materials:

- LX-2 cells
- DMEM medium supplemented with 2% FBS, penicillin/streptomycin
- Synthetic SM16-derived peptides (KS-84, KS-66)
- RNA extraction kit
- Reagents for cDNA synthesis and qPCR or materials for RNA sequencing
- 6-well cell culture plates

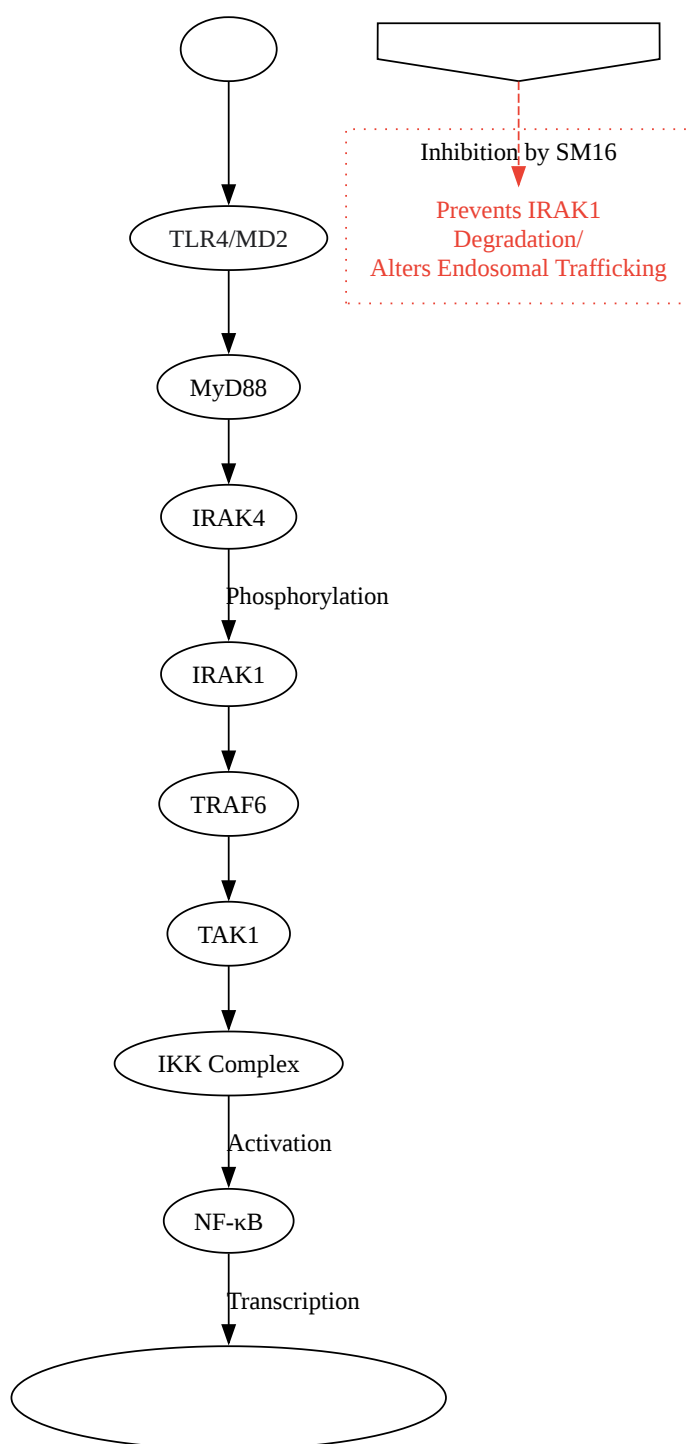
Procedure:

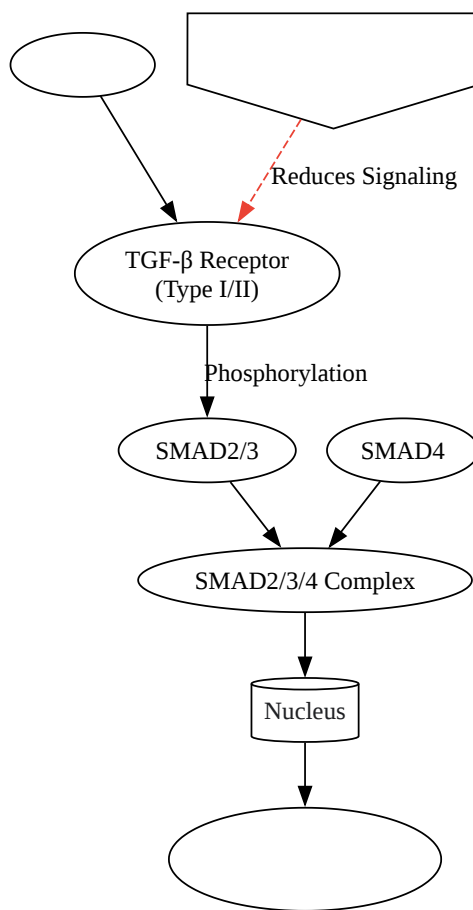
- Cell Culture:
 - Culture LX-2 cells in DMEM medium.
- Peptide Treatment:
 - Seed LX-2 cells in 6-well plates.
 - Treat the cells with the synthetic peptides (e.g., KS-84, KS-66) at the desired concentration for a specified period (e.g., 24 hours). Include an untreated control.
- RNA Extraction:
 - Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
 - Assess the quality and quantity of the extracted RNA.
- Gene Expression Analysis (RNA Sequencing):
 - Prepare RNA sequencing libraries from the extracted RNA.
 - Perform high-throughput sequencing.
 - Analyze the sequencing data to identify differentially expressed genes between the treated and control groups.
 - Perform pathway analysis on the differentially expressed genes to identify modulated signaling pathways (e.g., TGF- β 1 signaling).

Signaling Pathways and Experimental Workflows



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